Fipronil-sulfide
Overview
Description
Fipronil sulfide is a degradation product of the broad-spectrum insecticide Fipronil . It is found to be toxic to a variety of non-target organisms .
Synthesis Analysis
Fipronil and its derivatives are synthesized through various methods. A key step involved in the synthesis of Fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of Fipronil derivatives .Molecular Structure Analysis
The molecular structure of Fipronil sulfide is C12H4Cl2F6N4S with a molecular weight of 421.15 .Chemical Reactions Analysis
The metabolic reactions of Fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis .Physical And Chemical Properties Analysis
Fipronil sulfide is a white, solid powder . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .Scientific Research Applications
Adsorption and Desorption in Soils Fipronil-sulfide shows varying adsorption and desorption behavior in different types of soils and substances like goethite. The study by Masutti and Mermut (2007) found that adsorption coefficients for fipronil-sulfide ranged differently in Ustox and Aquept soils. The adsorption was higher on goethite than on soils due to its high adsorptive surface. This indicates a potential environmental impact of fipronil-sulfide in different soil types (Masutti & Mermut, 2007).
Environmental Persistence and Degradation Fipronil-sulfide, as a degradation product of fipronil, has been studied for its environmental persistence and degradation patterns. Lin, Haver, Oki, and Gan (2008) and (2009) investigated the transformation and sorption of fipronil in urban stream sediments and found that fipronil-sulfide, along with other fipronil degradates, showed enhanced persistence in sediments under various conditions. These findings are crucial for understanding the environmental fate of fipronil and its metabolites in aquatic systems (Lin, Haver, Oki, & Gan, 2008); (Lin, Haver, Oki, & Gan, 2009).
Impact on Microorganisms The impact of fipronil and its metabolites like fipronil-sulfide on non-target microorganisms has been a subject of research. Bhatti, Satyanarayana, Patel, and Satish (2019) explored the impact on non-pathogenic Escherichia coli, finding significant reactive oxygen species production and viability loss. This study highlights the potential ecological risks associated with the use of fipronil and its metabolites (Bhatti, Satyanarayana, Patel, & Satish, 2019).
Analytical Methods for Detection Developing sensitive methods for the detection of fipronil and its metabolites, including fipronil-sulfide, is crucial for monitoring environmental contamination. Vasylieva, Ahn, Barnych, Gee, and Hammock (2015) developed an immunoassay for detecting fipronil and its metabolites, demonstrating the assay's efficacy in spiked water and human serum and urine matrices. This research is significant for environmental monitoring and exposure studies (Vasylieva, Ahn, Barnych, Gee, & Hammock, 2015).
Synthesis from Parent Insecticide The synthesis of fipronil-sulfide from its parent compound, fipronil, has been studied to understand its chemical properties better. Beeler, Schlenk, and Rimoldi (2001) developed a procedure for synthesizing fipronil-sulfide from fipronil, providing a method for generating this key metabolite for further studies (Beeler, Schlenk, & Rimoldi, 2001).
Safety And Hazards
properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWEKADCSXYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869644 | |
Record name | Fipronil sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fipronil-sulfide | |
CAS RN |
120067-83-6 | |
Record name | Fipronil sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120067-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120067836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fipronil sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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